(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Overview
Description
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C14H13Cl2NO and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Toxicology and Herbicide Action
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related by its dichlorophenyl component, reveals its widespread use as a herbicide and the consequent environmental concerns. Studies show that 2,4-D is among the most extensively used herbicides, leading to its ubiquitous presence in various environmental compartments, including water bodies, soils, and air, potentially affecting non-target organisms. The environmental behavior, degradation, and toxicological impacts of such compounds are critical areas of research, aiming to understand their persistence, bioaccumulation potential, and effects on ecosystems and human health (Islam et al., 2017).
Biochemical and Pharmacological Research
The structural complexity of compounds like "(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one" invites research into their biochemical and pharmacological activities. For example, the study of 2,4-thiazolidinediones (TZD), which share a thematic link through their involvement in synthetic and biological chemistry, highlights the potential for developing novel therapeutic agents. These compounds are explored for their antimicrobial, anticancer, and antidiabetic properties, demonstrating the diverse pharmacological applications stemming from structural modifications of such chemical entities (Singh et al., 2022).
Molecular Mechanisms and Gene Expression
Further research delves into the molecular mechanisms and impacts on gene expression mediated by compounds with similar structural motifs. For instance, studies on DNA methyltransferase inhibitors, which might share functional similarities with the compound , focus on their role in modulating epigenetic markers and gene expression, offering insights into potential therapeutic applications in oncology and beyond (Goffin & Eisenhauer, 2002).
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-11-2-1-10(12(16)8-11)7-13-14(18)9-3-5-17(13)6-4-9/h1-2,7-9H,3-6H2/b13-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHYQQZKQIBTNA-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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